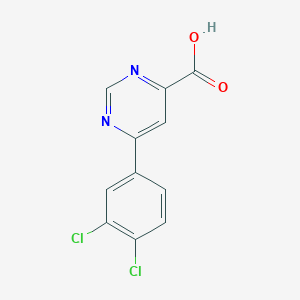

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H6Cl2N2O2 |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

6-(3,4-dichlorophenyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H6Cl2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |

InChI Key |

FPVPSYCVUOIXCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide (3,4-dichlorophenyl halide), organoboron compound (pyrimidine-4-boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Temperature: Typically conducted at elevated temperatures, around 80-100°C.

Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

In an industrial setting, the production of 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol or aldehyde derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings from Biochemical Assays ():

| Compound | Structure | Substituents | IC50 or % Inhibition |

|---|---|---|---|

| 41 | 4-(3,4-Dichlorophenyl)-pyrimidine-6-carboxylic acid | Dichlorophenyl at C-4, carboxylic acid at C-6 | 0.6 nM |

| 42 | 4-(3-Chlorophenyl)-pyrimidine-6-carboxylic acid | Monochlorophenyl at C-4 | 0.5 nM |

| 43 | 4-Phenyl-pyrimidine-6-carboxylic acid | Unsubstituted phenyl | 38 nM |

| 44 | 4-Cyclohexyl-pyrimidine-6-carboxylic acid | Saturated cyclohexyl ring | 340 nM |

| 45 | 4-Pyridine-3-yl-pyrimidine-6-carboxylic acid | Heteroaryl (pyridyl) | 990 nM |

| 48 | 4-(3,4-Dichlorophenyl)-2-methyl-pyrimidine-6-carboxylic acid | Methyl at C-2 | 12 nM |

| 50 | 4-(3,4-Dichlorophenyl)-5-methyl-pyrimidine-6-carboxylic acid | Methyl at C-5 | 10 nM |

Observations:

Aryl Ring Substituents: The dichlorophenyl group at the 4-position (analogous to the 6-position in the target compound) is essential for high potency. Removal of one chlorine (42) retains sub-nanomolar activity, but removing both (43) reduces potency by ~60-fold . Saturation of the aryl ring (44) or replacement with a heteroaryl group (45) drastically diminishes activity, highlighting the necessity of an aromatic, electron-deficient system for target binding .

Pyrimidine Substituents :

- Methyl groups at C-2 (48 ) or C-5 (50 ) reduce potency by 20- and 17-fold, respectively, likely due to steric hindrance disrupting hydrogen bonding with KMO .

Spatial Arrangement :

- The coplanarity of the biaryl system (pyrimidine and dichlorophenyl) is critical. Substituents that introduce torsional strain (e.g., methyl at C-5) reduce inhibitory efficiency .

Analogs with Trifluoromethyl and Benzyl Groups

- 2-(3,4-Dichlorobenzyl)-5,6-dihydroxypyrimidine-4-carboxylic acid (): The dichlorobenzyl group (via a methylene bridge) and dihydroxy substitutions may enhance solubility but disrupt planarity, likely reducing binding affinity. No IC50 values are reported .

Methyl-Substituted Derivatives

- 2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (): This compound features a methyl group at C-6 and a monochlorophenyl group. While direct IC50 data are unavailable, structural parallels to 48 and 50 suggest reduced potency compared to the dichlorophenyl analog .

Data Tables

Table 1: Inhibitory Potency of Select Pyrimidine Analogs

Biological Activity

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory and antibacterial effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 263.08 g/mol

- CAS Number : 44633034

The compound features a pyrimidine ring substituted with a dichlorophenyl group and a carboxylic acid moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid. The compound's efficacy was assessed through various assays measuring its inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- Inhibition of COX Enzymes :

| Compound | IC (μmol) | Reference |

|---|---|---|

| 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid | 0.04 ± 0.02 | |

| Celecoxib | 0.04 ± 0.01 |

Antibacterial Activity

The antibacterial potential of the compound was evaluated against various bacterial strains. The results indicated that it possesses notable activity against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) :

These findings suggest that the compound could be further explored as a lead for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The presence of electron-withdrawing groups such as chlorine enhances the anti-inflammatory and antibacterial properties by increasing the electron density on the pyrimidine ring, facilitating interactions with biological targets .

Case Studies

Several case studies have documented the synthesis and evaluation of related pyrimidine derivatives:

- Synthesis and Evaluation of Analogues : A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory effects. Compounds with similar structures exhibited varying degrees of COX inhibition, indicating that modifications in substituents can significantly impact biological activity .

- In Vivo Studies : Animal models were used to assess the efficacy of these compounds in reducing inflammation through carrageenan-induced paw edema tests. Results showed that certain derivatives had comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Q & A

Q. What are the optimal synthetic routes for 6-(3,4-dichlorophenyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization. A common approach is:

Condensation : React 3,4-dichlorobenzaldehyde with aminopyrimidine derivatives under basic conditions (e.g., KOH/ethanol) to form intermediate Schiff bases.

Cyclization : Use catalysts like palladium or copper (e.g., Pd/C or CuI) in polar aprotic solvents (DMF, DMSO) to drive cyclization.

Carboxylic Acid Formation : Oxidize the terminal methyl/ethyl ester using KMnO₄ or CrO₃ under acidic conditions .

Q. Critical Parameters :

- Catalyst Selection : Palladium-based catalysts improve cyclization efficiency but may require inert atmospheres.

- Solvent Choice : DMF enhances solubility of aromatic intermediates but may decompose at high temperatures.

- Yield Optimization : Yields drop below 50% if reaction temperatures exceed 120°C due to side reactions (e.g., decarboxylation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Use a combination of:

- HPLC/MS : To confirm molecular weight (expected [M+H]⁺ ~ 309.1 Da) and detect impurities.

- NMR Spectroscopy :

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) in the solid state .

Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity (DMSO vs. acetone) or tautomerism .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer :

- Polar Solvents : DMSO or DMF (solubility >50 mg/mL) for stock solutions.

- Aqueous Buffers : Limited solubility (<1 mg/mL at pH 7.4); use co-solvents (e.g., 10% PEG-400) for biological assays.

- Stability : Hydrolyzes in basic conditions (pH >9); store at −20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does tautomerism in the pyrimidine ring affect reactivity and biological activity?

Methodological Answer : The compound exists in equilibrium between keto (carboxylic acid) and enol (enolate) forms (Scheme 1):

- Keto Form : Dominant in non-polar solvents; reacts with electrophiles at the C5 position.

- Enol Form : Stabilized in polar solvents; participates in nucleophilic substitutions (e.g., with amines) .

Q. Biological Implications :

- The enol form shows higher binding affinity to kinase targets (e.g., EGFR) due to hydrogen-bonding interactions .

Q. What strategies resolve contradictions in reported reaction outcomes with nucleophiles?

Methodological Answer : Contradictions arise from varying substituent effects:

Q. Case Study :

- Contradiction : Some studies report amidation at C2, others at C4.

- Resolution : DFT calculations show C4 is more electrophilic (LUMO −1.2 eV vs. C2 −0.9 eV) under acidic conditions .

Q. How can computational modeling predict metabolic pathways or degradation products?

Methodological Answer :

- Software Tools : Use Gaussian (DFT) or AutoDock (molecular docking) to model:

- Phase I Metabolism : Predict hydroxylation sites (C5 or dichlorophenyl ring) via cytochrome P450 enzymes.

- Degradation : Hydrolysis of the carboxylic acid to pyrimidine alcohols under UV light .

- Validation : Compare with LC-MS/MS data from in vitro microsomal assays .

Q. What experimental designs mitigate challenges in SAR studies for this compound?

Methodological Answer : Structure-Activity Relationship (SAR) Challenges :

- Low solubility complicates in vitro assays.

- Chlorine substituents induce toxicity in cell models.

Q. Solutions :

- Derivatization : Synthesize methyl esters or amides to improve bioavailability.

- Fragment-Based Screening : Test truncated analogs (e.g., dichlorophenyl-pyrimidine without carboxylic acid) to isolate pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.